molecular formula C13H10ClN3O3 B1519294 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid CAS No. 1146289-92-0

2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid

Cat. No. B1519294
M. Wt: 291.69 g/mol
InChI Key: HUKQKKQZFDOPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1146289-92-0 . It has a molecular weight of 291.69 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoic acid . The InChI code is 1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 291.69 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Molecular Interactions and Crystal Engineering

The study by Hemamalini and Fun (2010) explores the interactions and hydrogen bonding in crystals incorporating 2-amino-5-chloropyridine and benzoic acid derivatives. The research highlights how these interactions form cyclic hydrogen-bonded motifs, linking molecules into chains and demonstrating the role of weak hydrogen bonds in crystal stabilization. This insight is crucial for understanding molecular assembly and designing materials with desired properties Hemamalini & Fun, 2010.

Coordination Polymers and Photophysical Properties

Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acid, including structures related to 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid. These complexes exhibit significant photophysical properties, with potential applications in materials science for light harvesting and luminescence Sivakumar, Reddy, Cowley, & Butorac, 2011.

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, exploring the potential of 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid-related compounds. Their findings suggest variable and modest antimicrobial efficacy against selected bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Halogen Bonds in Molecular Salts/Cocrystals

Oruganti et al. (2017) focused on the synthesis of molecular salts/cocrystals involving 2-Chloro-4-nitrobenzoic acid, a compound related to the chemical structure of interest. The study emphasizes the occurrence of halogen bonds alongside hydrogen bonds, impacting crystal stabilization and providing insights into designing molecular architectures Oruganti, Nechipadappu, Khade, & Trivedi, 2017.

Naturally Occurring Compounds and Food Additives

Del Olmo, Calzada, and Núñez (2017) reviewed the occurrence and use of benzoic acid derivatives in foods, touching on compounds structurally related to 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid. This research provides a comprehensive overview of the wide-ranging applications of benzoic acid derivatives, highlighting their importance as preservatives and flavoring agents del Olmo, Calzada, & Núñez, 2017.

properties

IUPAC Name

2-[(5-chloropyridin-2-yl)carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQKKQZFDOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.